(1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclopentan-1-amine
Description
Properties
IUPAC Name |
(1R,2R)-2-(1,3-thiazol-2-yloxy)cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c9-6-2-1-3-7(6)11-8-10-4-5-12-8/h4-7H,1-3,9H2/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTURCLTDXMJML-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=NC=CS2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2=NC=CS2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclopentan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Cyclopentane Ring Functionalization: The cyclopentane ring can be functionalized through various methods, such as halogenation followed by substitution reactions.
Coupling Reaction: The final step involves coupling the thiazole ring with the cyclopentane derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclopentan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, (1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclopentan-1-amine could be studied for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties might offer advantages in specific industrial applications.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclopentan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthesis Challenges : Unlike the well-documented synthesis of dichlorophenyl-thiazole derivatives (), the target compound’s stereospecific thiazolyloxy linkage may require optimized coupling conditions.
- Literature Gaps : Predicted collision cross-section (CCS) data for analogs like highlight the need for experimental validation of the target compound’s conformational properties .
Biological Activity
(1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclopentan-1-amine is a chiral compound characterized by a cyclopentane ring substituted with a thiazole moiety. This unique structural composition suggests potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 184.26 g/mol
- CAS Number : 2277044-41-2
Structural Features
The compound's structure features:
- A cyclopentane ring providing a rigid framework.
- A thiazole ring that contributes to its electronic properties and potential interactions with biological targets.
The biological activity of (1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclopentan-1-amine is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The specific mechanism of action remains to be fully elucidated; however, it is expected to modulate biological pathways through these interactions.
Potential Targets
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It could bind to receptors influencing signaling pathways related to cell growth and differentiation.
Case Study: Antitumor Evaluation
A comparative study involving thiazole derivatives indicated that certain structural modifications could enhance antitumor efficacy. The following table summarizes the findings from a related study:
| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) | Cancer Cell Lines |
|---|---|---|---|---|
| Compound A | 6.61 | 42.66 | 93.33 | Melanoma |
| Compound B | 22.60 | <100 | <100 | Breast Cancer |
Other Biological Activities
Beyond antitumor effects, thiazole-containing compounds have been studied for their antibacterial and antifungal properties. The presence of the thiazole moiety is often associated with enhanced biological activity due to its ability to interact with microbial enzymes.
Unique Properties
The stereochemistry of (1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclopentan-1-amine sets it apart from other thiazole derivatives:
| Compound | Stereochemistry | Biological Activity |
|---|---|---|
| (1R,2R)-2-(1,3-Thiazol-2-yloxy)cyclopentan-1-amine | Chiral | Potentially high |
| (1S,2S)-2-(1,3-Thiazol-2-yloxy)cyclopentan-1-amine | Chiral | Varies |
| 2-(1,3-Thiazol-2-yloxy)cyclopentan-1-amine | Achiral | Lower activity |
The unique chiral nature may lead to distinct pharmacological profiles compared to its enantiomers or other related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
